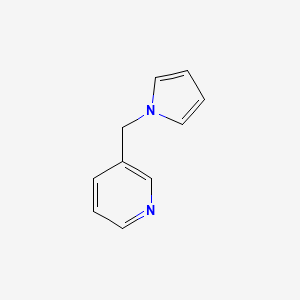

3-(Pyrrol-1-ylmethyl)pyridine

Description

The exact mass of the compound 3-(1H-Pyrrol-1-ylmethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Pyrrol-1-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrol-1-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWPGGKILHMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230762 | |

| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-95-1 | |

| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7QL7DDL4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Pyrrol-1-ylmethyl)pyridine chemical structure and CAS number

An In-Depth Technical Guide to 3-(Pyrrol-1-ylmethyl)pyridine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(Pyrrol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We delve into its chemical identity, outline a robust and reliable synthetic protocol grounded in established chemical principles, and explore its potential therapeutic applications based on the well-documented pharmacological activities of its constituent pyrrole and pyridine moieties. This document is intended to serve as a foundational resource for researchers investigating novel small molecule therapeutics.

Introduction and Chemical Identity

3-(Pyrrol-1-ylmethyl)pyridine is a bicyclic aromatic heterocycle featuring a pyridine ring linked to a pyrrole ring via a methylene bridge. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to improve aqueous solubility and engage in hydrogen bonding, while the pyrrole moiety is a key component in numerous biologically active natural products and synthetic drugs.[1][2][3][4] The combination of these two pharmacophores in a single, relatively simple molecule makes 3-(Pyrrol-1-ylmethyl)pyridine an attractive starting point for library synthesis and lead optimization campaigns.

The definitive chemical identifiers for this compound are crucial for accurate sourcing, data retrieval, and regulatory compliance.

Below is the 2D chemical structure of the molecule.

Physicochemical and Safety Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and analytical method development. The data presented below is compiled from various chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 3-(pyrrol-1-ylmethyl)pyridine | [6] |

| SMILES | C1=CN(C=C1)CC2=CN=CC=C2 | [5][9] |

| InChIKey | PJVWPGGKILHMKW-UHFFFAOYSA-N | [5][9] |

| Boiling Point | 273.29°C (estimated) | [10] |

| Density | 1.1192 g/cm³ (estimated) | [10] |

| Refractive Index | 1.6392 (estimated) | [10] |

| Solubility | Soluble in Methanol | [10] |

| Storage Temperature | Inert atmosphere, Room Temperature | [10] |

GHS Hazard Information

It is imperative for researchers to be aware of the potential hazards associated with this compound.

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times when handling this chemical.[7] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 3-(Pyrrol-1-ylmethyl)pyridine

The most logical and established method for synthesizing 3-(Pyrrol-1-ylmethyl)pyridine is through the nucleophilic substitution of a suitable 3-(halomethyl)pyridine with pyrrole. Specifically, the N-alkylation of pyrrole is a robust and high-yielding reaction.[6] This process involves the deprotonation of pyrrole to form the pyrrolide anion, a potent nucleophile, which then displaces a halide from 3-(chloromethyl)pyridine.

Causality Behind Experimental Choices

-

Base: A strong base is required to deprotonate pyrrole (pKa ≈ 17.5). Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that forms hydrogen gas as the only byproduct, which is easily removed from the reaction mixture. An alternative, milder base like potassium carbonate can also be used, though it may require higher temperatures or longer reaction times.[11]

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the pyrrolide anion. Anhydrous conditions are critical as NaH reacts violently with water.

-

Electrophile: 3-(Chloromethyl)pyridine hydrochloride is a commercially available and stable electrophile. The hydrochloride form necessitates the use of at least two equivalents of base: one to neutralize the HCl and a second to deprotonate the pyrrole.[11]

-

Purification: The product is a relatively nonpolar amine. Standard workup with an aqueous extraction is used to remove the inorganic salts and any remaining DMF. Final purification via flash column chromatography on silica gel is a standard and effective method for isolating compounds of this type.

Detailed Step-by-Step Experimental Protocol

Materials:

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-(Chloromethyl)pyridine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to create a suspension. Cool the flask to 0 °C using an ice bath.

-

Pyrrole Addition: Slowly add a solution of pyrrole (1.1 equivalents) in a small amount of anhydrous DMF to the NaH suspension via the dropping funnel over 15 minutes. Vigorous bubbling (H₂ evolution) will be observed.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrrolide salt.

-

Electrophile Addition: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (3x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 3-(Pyrrol-1-ylmethyl)pyridine as an oil or low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Conceptual workflow for drug discovery using the target scaffold.

Conclusion

3-(Pyrrol-1-ylmethyl)pyridine (CAS 80866-95-1) represents a strategically designed chemical scaffold that merges two of medicinal chemistry's most successful heterocyclic motifs. While underexplored as a standalone agent, its straightforward and scalable synthesis makes it an ideal starting point for the development of novel compound libraries. Based on a robust analysis of related structures, this molecule holds significant promise for drug discovery programs, particularly in the areas of CNS disorders, infectious diseases, and oncology. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically employ this compound in the pursuit of next-generation therapeutics.

References

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH. [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. organic-chemistry.org. [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. mdpi.com. [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-7. [Link]

-

El-Sayed, N. N. E., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH. [Link]

-

Narendar, P., et al. (2003). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. organic-chemistry.org. [Link]

-

Firke, S. D., et al. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Scribd. [Link]

-

Apaydın, S., & Büyüktimkin, N. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

-

Kopchuk, D. S., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

Mondal, P., & Maiti, D. (2018). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]

- Grayson, J., & Dinkel, R. (2011). Process for the synthesis of 3-methyl-pyridine.

-

PrepChem. Synthesis of 3-acetyl pyridine. prepchem.com. [Link]

-

Ebenezer, O., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [Link]

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. [PDF] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(Pyrrol-1-ylmethyl)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(Pyrrol-1-ylmethyl)pyridine, a heterocyclic compound of interest in materials science and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore synthetic strategies, detail analytical characterization methods, and discuss its current and potential applications, particularly in the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of this versatile molecular scaffold.

Core Molecular and Physicochemical Properties

3-(Pyrrol-1-ylmethyl)pyridine is a bicyclic aromatic compound that features a pyridine ring linked to a pyrrole ring via a methylene bridge. This unique structural arrangement imparts specific electronic and steric properties that are key to its reactivity and utility.

Molecular Formula and Weight

The fundamental identity of 3-(Pyrrol-1-ylmethyl)pyridine is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(Pyrrol-1-ylmethyl)pyridine | [2] |

| Synonyms | 3-(1H-pyrrol-1-ylmethyl)pyridine | [1][2] |

| CAS Number | 80866-95-1 | [1][2][3] |

| EC Number | 279-598-2 | [1][5] |

| Appearance | Powder to crystal | [1] |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 273.29 °C (estimate) | [1] |

| Density | 1.1192 (estimate) | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of 3-(Pyrrol-1-ylmethyl)pyridine are not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves the N-alkylation of pyrrole with a suitable 3-pyridyl halide.

Proposed Synthetic Pathway: N-Alkylation

The most logical approach to constructing the 3-(pyrrol-1-ylmethyl)pyridine scaffold is through the nucleophilic substitution reaction between the pyrrolide anion and 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Diagram 1: Proposed Synthesis of 3-(Pyrrol-1-ylmethyl)pyridine

Caption: Proposed N-alkylation pathway for the synthesis of 3-(Pyrrol-1-ylmethyl)pyridine.

Experimental Protocol Considerations:

-

Deprotonation of Pyrrole: Pyrrole is weakly acidic (pKa ≈ 17.5). To generate the highly nucleophilic pyrrolide anion, a strong base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is required. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the anion by moisture.

-

Nucleophilic Substitution: To the solution containing the pyrrolide anion, 3-(chloromethyl)pyridine hydrochloride or the corresponding bromide salt is added. The pyrrolide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form the desired product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

A comprehensive structural elucidation of 3-(Pyrrol-1-ylmethyl)pyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrrole and pyridine rings, as well as the bridging methylene group.

-

Pyridine Protons: Four aromatic protons with characteristic chemical shifts and coupling patterns for a 3-substituted pyridine ring.

-

Pyrrole Protons: Two sets of two equivalent protons, appearing as multiplets in the aromatic region.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group.

-

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom in the aromatic rings and the methylene bridge.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 158.20. Fragmentation patterns could involve cleavage of the methylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. An FTIR spectrum for 3-(Pyrrol-1-ylmethyl)pyridine is available on the SpectraBase database.[7] Key expected absorptions include:

-

C-H stretching from the aromatic rings.

-

C=C and C=N stretching vibrations within the aromatic rings.

-

C-N stretching vibrations.

Applications in Research and Development

The unique structure of 3-(Pyrrol-1-ylmethyl)pyridine makes it a valuable building block in both materials science and medicinal chemistry.

Materials Science

This compound has been utilized in the synthesis of advanced materials with specific electronic properties.

-

Conducting Polymers: It has served as a monomer in the creation of electronically conducting copolymer films.

-

Anion Exchange Polymers: Its structure has been incorporated into the development of electronically conductive anion exchange polymers.

-

Ionic Liquids and Films: It is a precursor for the synthesis of 1-methyl-3-(pyrrol-1-ylmethyl)pyridinium (MPP) iodide, which is then used to prepare poly[1-methyl-3-(pyrrol-1-ylmethyl)pyridinium] chloride films.

Drug Development and Medicinal Chemistry

While direct biological activity data for 3-(Pyrrol-1-ylmethyl)pyridine is limited, its core structure is a key component of the broader class of pyrrolopyridine derivatives, which have shown significant promise in various therapeutic areas.[8][9] The pyrrolopyridine scaffold is present in a number of biologically active compounds and approved drugs.[8]

Diagram 2: Therapeutic Areas for Pyrrolopyridine Derivatives

Caption: Potential therapeutic applications of the broader class of pyrrolopyridine derivatives.

-

Neurological Disorders: Derivatives of pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent glycogen synthase kinase-3β (GSK-3β) inhibitors, which are being investigated as a potential treatment for Alzheimer's disease.[10]

-

Oncology: The pyrrolo[2,3-b]pyridine scaffold has been used to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), a target in cancer therapy.[11]

-

Infectious Diseases and Other Conditions: The broader family of pyrrolo[3,4-c]pyridine derivatives has been explored for a wide range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor properties.[8][9]

The versatility of the 3-(pyrrol-1-ylmethyl)pyridine structure allows for further chemical modifications at various positions on both the pyrrole and pyridine rings, enabling the generation of libraries of novel compounds for screening in drug discovery programs.

Safety and Handling

3-(Pyrrol-1-ylmethyl)pyridine is classified as an irritant.[1][2][5] Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

-

Conclusion

3-(Pyrrol-1-ylmethyl)pyridine is a valuable heterocyclic compound with established applications in materials science and significant potential as a scaffold in medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the capacity for diverse chemical modifications make it an attractive starting point for the development of novel functional materials and therapeutic agents. The demonstrated biological activities of the broader pyrrolopyridine class of compounds underscore the potential for future research and development centered on this molecular framework. As with any chemical reagent, adherence to proper safety and handling procedures is paramount.

References

-

Georganics. (n.d.). 3-(Pyrrol-1-ylmethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrrol-1-ylmethyl)pyridine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-(1H-PYRROL-1-YLMETHYL)PYRIDINE. Retrieved from [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

-

PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(1-Pyrrolylmethyl)pyridine. Retrieved from [Link]

-

PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 283, 117236. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(58), 36655-36666. Retrieved from [Link]

Sources

- 1. 80866-95-1 CAS MSDS (3-(PYRROL-1-YLMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-(1H-pyrrol-1-ylmethyl)pyridine | C10H10N2 | CID 697607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-(Pyrrol-1-ylmethyl)pyridine - High purity | EN [georganics.sk]

- 6. scbt.com [scbt.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Role of 3-(Pyrrol-1-ylmethyl)pyridine in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring linked to a pyrrole moiety via a methylene bridge, provides a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary applications of 3-(Pyrrol-1-ylmethyl)pyridine, with a focus on its role as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and its potential in coordination chemistry and catalysis. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this compound for their drug discovery and development endeavors.

Introduction: A Scaffold of Neurological Importance

The pyridine and pyrrole ring systems are ubiquitous in biologically active molecules, contributing to a wide range of pharmacological activities. 3-(Pyrrol-1-ylmethyl)pyridine combines these two important heterocycles, creating a scaffold with significant potential in medicinal chemistry. The pyridine moiety can act as a hydrogen bond acceptor and participate in various intermolecular interactions, while the pyrrole ring provides a distinct electronic and steric profile. This combination has made 3-(Pyrrol-1-ylmethyl)pyridine a valuable intermediate in the synthesis of compounds targeting neurological disorders.

The structural similarity of the 3-(pyrrolidin-2-yl)pyridine core to the natural alkaloid nicotine has driven interest in derivatives of 3-(Pyrrol-1-ylmethyl)pyridine as potential modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and pain.

Synthesis and Characterization

The synthesis of 3-(Pyrrol-1-ylmethyl)pyridine is typically achieved through the condensation of 3-(aminomethyl)pyridine with 2,5-dimethoxytetrahydrofuran under acidic conditions. This reaction, a variation of the Paal-Knorr pyrrole synthesis, provides a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of 3-(Pyrrol-1-ylmethyl)pyridine

Materials:

-

3-(Aminomethyl)pyridine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(aminomethyl)pyridine (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield 3-(Pyrrol-1-ylmethyl)pyridine as a solid.

Characterization Data: The identity and purity of the synthesized 3-(Pyrrol-1-ylmethyl)pyridine should be confirmed by standard analytical techniques:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-62 °C |

| CAS Number | 80866-95-1 |

Note: Refer to the Certificate of Analysis for lot-specific data.[1]

Core Application: A Key Intermediate in Pharmaceutical Synthesis

The primary and most significant application of 3-(Pyrrol-1-ylmethyl)pyridine is its role as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting neurological pathways.[2] Its structure serves as a foundational scaffold that can be further elaborated to produce potent and selective drug candidates.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

A critical application of 3-(Pyrrol-1-ylmethyl)pyridine is in the synthesis of potent nAChR agonists, which have shown promise as non-opioid analgesics. One notable example is the synthesis of analogs of ABT-594, a potent analgesic agent. The general synthetic strategy involves the elaboration of the 3-(Pyrrol-1-ylmethyl)pyridine scaffold to introduce additional functional groups that enhance binding affinity and selectivity for specific nAChR subtypes.

Caption: Synthetic utility of 3-(Pyrrol-1-ylmethyl)pyridine.

Building Block for Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, 3-(Pyrrol-1-ylmethyl)pyridine serves as a valuable building block in the synthesis of novel agrochemicals and other fine chemicals.[2] The pyridine moiety is a common feature in many pesticides, including fungicides, insecticides, and herbicides.[3][4] The derivatization of the 3-(Pyrrol-1-ylmethyl)pyridine core allows for the creation of diverse chemical libraries that can be screened for desired biological activities in an agricultural context.

Emerging Applications in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms in 3-(Pyrrol-1-ylmethyl)pyridine makes it an interesting ligand for the formation of metal complexes. The pyridine nitrogen acts as a classical Lewis base, while the pyrrole nitrogen can also participate in coordination, although it is generally less basic. This dual-coordination potential allows for the formation of a variety of coordination geometries with different metal centers.

While specific catalytic applications of 3-(Pyrrol-1-ylmethyl)pyridine complexes are not extensively documented in the current literature, the broader class of pyridine-pyrrolide ligands has been explored for their potential in various catalytic transformations.[5] These complexes have applications ranging from molecular switches to catalysts for organic reactions.[5] The development of well-defined metal complexes of 3-(Pyrrol-1-ylmethyl)pyridine could lead to novel catalysts with unique reactivity and selectivity.

Caption: Coordination potential of 3-(Pyrrol-1-ylmethyl)pyridine.

Conclusion and Future Outlook

3-(Pyrrol-1-ylmethyl)pyridine is a valuable and versatile heterocyclic compound with established applications as a key synthetic intermediate in the pharmaceutical and agrochemical industries. Its primary utility lies in its role as a scaffold for the development of neurologically active compounds, particularly nicotinic acetylcholine receptor agonists. While its direct biological activity is not extensively characterized, its importance as a building block is well-recognized.

Future research efforts should focus on exploring the full potential of 3-(Pyrrol-1-ylmethyl)pyridine in coordination chemistry and catalysis. The synthesis and characterization of its metal complexes could unveil novel catalysts for a range of organic transformations. Furthermore, a more detailed investigation into the biological activities of simple derivatives of 3-(Pyrrol-1-ylmethyl)pyridine may reveal new therapeutic leads. As the demand for novel and effective drugs and agrochemicals continues to grow, the utility of versatile intermediates like 3-(Pyrrol-1-ylmethyl)pyridine is set to expand, making it a compound of continued interest for synthetic and medicinal chemists.

References

-

Chem-Impex International. 3-(1-Pyrrolylmethyl)pyridine. [Link]

-

PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. [Link]

-

Holladay, M. W., Bai, H., Li, Y., Lin, N. H., Daanen, J. F., Ryther, K. B., ... & Arneric, S. P. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & medicinal chemistry letters, 8(19), 2797-2802. [Link]

-

Lin, N. H., Dong, L., Bunnelle, W. H., Anderson, D. J., & Meyer, M. D. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy) pyridine as novel nicotinic receptor ligands. Bioorganic & medicinal chemistry letters, 12(22), 3321-3324. [Link]

-

McPherson, J. N., Das, B., & Colbran, S. B. (2018). Tridentate pyridine–pyrrolide chelate ligands: An under-appreciated ligand set with an immensely promising coordination chemistry. Coordination Chemistry Reviews, 375, 285-332. [Link]

-

Liu, C., Guan, A., Xie, Y., & Li, Z. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & medicinal chemistry, 24(3), 342-351. [Link]

-

Zakharychev, V. V., & Gvozdik, S. V. (2024). Development of novel pyridine-based agrochemicals: A review. Results in Chemistry, 7, 101416. [Link]

-

Matrix Fine Chemicals. 3-[(1H-PYRROL-1-YL)METHYL]PYRIDINE. [Link]

-

Global Substance Registration System. 3-(1H-PYRROL-1-YLMETHYL)PYRIDINE. [Link]

-

Holladay, M. W., et al. (1998). Analogs of A-98593 (1) and its enantiomer ABT-594 (2) with diverse substituents on the pyridine ring were prepared and tested for affinity to nicotinic acetylcholine receptor binding sites in rat brain and for analgesic activity in the mouse hot plate assay. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. [Link]

-

Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of agricultural and food chemistry, 62(41), 9982-9986. [Link]

-

Holladay, M. W., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Pyrrol-1-ylmethyl)pyridine: Starting Materials and Core Methodologies

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to 3-(pyrrol-1-ylmethyl)pyridine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document emphasizes the core starting materials and the underlying chemical principles governing its synthesis, moving beyond a simple recitation of protocols to offer field-proven insights into experimental choices.

Introduction: The Significance of the Pyrrole-Pyridine Scaffold

The 3-(pyrrol-1-ylmethyl)pyridine moiety represents a privileged scaffold in drug discovery and functional materials development. The unique electronic properties arising from the conjunction of the electron-rich pyrrole ring and the electron-deficient pyridine ring impart a range of biological activities and material characteristics. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the pyrrole component offers a hydrophobic surface and potential for further functionalization. This structural combination has been explored in compounds targeting a variety of biological targets.

Core Synthetic Strategy: The Paal-Knorr and Clauson-Kaas Reactions

The most direct and widely employed method for the synthesis of 3-(pyrrol-1-ylmethyl)pyridine relies on the principles of the Paal-Knorr and Clauson-Kaas pyrrole syntheses. These classic reactions provide a robust and versatile platform for the formation of N-substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound or its synthetic equivalent.[1][2][3]

Key Starting Materials

The successful synthesis of 3-(pyrrol-1-ylmethyl)pyridine via this strategy hinges on two primary starting materials:

-

The Amine Component: 3-(Aminomethyl)pyridine

-

The 1,4-Dicarbonyl Synthon: 2,5-Dimethoxytetrahydrofuran

The selection of these starting materials is a deliberate choice rooted in their commercial availability, stability, and reactivity profile.

3-(Aminomethyl)pyridine: The Pyridine Moiety Source

3-(Aminomethyl)pyridine serves as the nucleophilic component in the condensation reaction, ultimately forming the N-substituent on the pyrrole ring. Its structure incorporates the desired pyridine ring at the 3-position, connected via a methylene linker to the reactive primary amine. This linker provides conformational flexibility, which can be crucial for the biological activity of the final compound.

2,5-Dimethoxytetrahydrofuran: The Pyrrole Ring Precursor

2,5-Dimethoxytetrahydrofuran is a stable and easily handled synthetic equivalent of succinaldehyde (a 1,4-dicarbonyl compound).[4] Under acidic conditions, the cyclic acetal is hydrolyzed in situ to generate the reactive dialdehyde, which then undergoes condensation with the primary amine.[4] This approach is often preferred over using succinaldehyde directly, as the latter can be prone to polymerization and other side reactions.

The Reaction Mechanism: A Stepwise Perspective

The synthesis of 3-(pyrrol-1-ylmethyl)pyridine from 3-(aminomethyl)pyridine and 2,5-dimethoxytetrahydrofuran proceeds through a well-established acid-catalyzed mechanism. The causality behind each step is critical for understanding and optimizing the reaction conditions.

-

Activation of the Pyrrole Precursor: The reaction is initiated by the protonation of one of the methoxy groups of 2,5-dimethoxytetrahydrofuran by an acid catalyst. This is followed by the elimination of methanol to form a transient oxonium ion, which then opens to a more stable carbocation.

-

Nucleophilic Attack: The primary amine of 3-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in situ generated succinaldehyde.

-

Hemiaminal Formation and Dehydration: This initial attack forms a hemiaminal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion.

-

Cyclization and Aromatization: The second amino group of the intermediate attacks the remaining carbonyl group, leading to a second hemiaminal. A series of dehydrations and proton transfers results in the formation of the aromatic pyrrole ring.

The following diagram illustrates the generalized workflow for this synthesis.

Caption: General workflow for the synthesis of 3-(Pyrrol-1-ylmethyl)pyridine.

Experimental Protocols and Considerations

The successful synthesis of 3-(pyrrol-1-ylmethyl)pyridine requires careful consideration of the reaction conditions. Various catalysts and heating methods have been reported, each with its own advantages.

Catalyst Selection

A range of acid catalysts can be employed to facilitate the Clauson-Kaas and Paal-Knorr reactions.[5] The choice of catalyst can significantly impact reaction time, yield, and the need for purification.

| Catalyst | Typical Conditions | Advantages | Considerations |

| Iodine | Solvent-free, microwave irradiation | Mild, efficient, short reaction times.[4] | Can be a source of impurities if not removed properly. |

| Montmorillonite KSF Clay | Solvent-free or in an organic solvent | Heterogeneous, easily removed by filtration, environmentally benign.[3] | May require higher temperatures or longer reaction times. |

| Iron(III) Chloride | Water | Inexpensive, efficient in aqueous media.[6] | Can be corrosive and may require careful handling. |

| Acetic Acid | Refluxing acetic acid | Acts as both solvent and catalyst.[7] | Can lead to side reactions with sensitive substrates, requires removal after reaction. |

| Lewis Acids (e.g., Sc(OTf)₃) | Organic solvent (e.g., dioxane) | Highly efficient, can be used in catalytic amounts.[5] | Can be expensive and sensitive to moisture. |

Heating Methods

Both conventional heating and microwave irradiation have been successfully used for this synthesis.

-

Conventional Heating: Typically involves refluxing the reaction mixture in a suitable solvent for several hours. This method is straightforward and requires standard laboratory equipment.

-

Microwave Irradiation: Offers a significant advantage in terms of reduced reaction times, often from hours to minutes.[4][7] Microwave heating can also lead to higher yields and cleaner reaction profiles due to rapid and uniform heating.

A General, Field-Proven Protocol

The following protocol provides a representative, step-by-step methodology for the synthesis of 3-(pyrrol-1-ylmethyl)pyridine, adaptable for various catalysts and heating methods.

Materials:

-

3-(Aminomethyl)pyridine

-

2,5-Dimethoxytetrahydrofuran

-

Acid catalyst (e.g., Iodine, ~5 mol%)

-

Solvent (optional, e.g., ethanol or solvent-free)

Procedure:

-

Reactant Charging: In a suitable reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser), combine 3-(aminomethyl)pyridine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Catalyst Addition: Add the chosen acid catalyst (e.g., iodine, ~5 mol%).

-

Reaction:

-

Microwave: Seal the vessel and heat in a microwave reactor at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).[4]

-

Conventional Heating: If using a solvent, reflux the mixture with stirring for the required time (e.g., 2-6 hours), monitoring the reaction progress by TLC or GC-MS.

-

-

Workup:

-

After cooling to room temperature, if a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (if iodine was used) to remove the catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(pyrrol-1-ylmethyl)pyridine.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data will show characteristic signals for both the pyridine and pyrrole protons.

The following diagram illustrates the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 3-(pyrrol-1-ylmethyl)pyridine is most effectively achieved through the well-established Paal-Knorr and Clauson-Kaas methodologies. The judicious selection of 3-(aminomethyl)pyridine and 2,5-dimethoxytetrahydrofuran as the primary starting materials provides a reliable and high-yielding route to this valuable heterocyclic scaffold. By understanding the underlying reaction mechanism and the influence of various catalysts and reaction conditions, researchers can tailor the synthesis to their specific needs, whether for small-scale library generation or larger-scale production. The use of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and environmental friendliness of this important transformation.

References

-

Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248. [Link]

-

Samec, J. S. M., Bäckvall, J.-E. (2007). An atom efficient route to N-aryl and N-alkyl pyrrolines by transition metal catalysis. Organic & Biomolecular Chemistry, 5(16), 2649-2655. [Link]

-

Li, Y., et al. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Omega, 7(4), 3567-3574. [Link]

-

Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(17), 5849–5851. [Link]

-

Martínez, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6296. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 453-462. [Link]

-

Bohrium. (2022). Nickel-Catalyzed Synthesis of Structurally Diverse N-(hetero)aryl Pyrroles. [Link]

-

Li, H., et al. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst. ACS Sustainable Chemistry & Engineering, 8(30), 11376–11383. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Study of New N-Aryl Pyrroles. [Link]

-

Bakulina, O., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journal of Organic Chemistry, 15, 2840-2846. [Link]

-

Semantic Scholar. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5. [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

-

CORE. (2010). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

-

gsrs. 3-(1H-PYRROL-1-YLMETHYL)PYRIDINE. [Link]

-

El-Sayed, N. N. E., et al. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 25(11), 2530. [Link]

-

Organic Chemistry Portal. A new mild method for the one-pot synthesis of pyridines. [Link]

-

Bandyopadhyay, D., & Banik, B. K. (2006). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 11(5), 379–383. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

-

ResearchGate. (2020). (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

Arkivoc. (2007). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

-

ResearchGate. (2017). The Clauson-Kaas pyrrole synthesis under microwave irradiation. [Link]

-

ScholarWorks @ UTRGV. (2017). MICROWAVE-INDUCED PAAL-KNORR REACTION WITH AMMONIUM CHLORIDE: SYNTHESIS OF PYRROLES. [Link]

-

ResearchGate. (1998). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Safe Handling and Management of 3-(Pyrrol-1-ylmethyl)pyridine

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 3-(Pyrrol-1-ylmethyl)pyridine. Designed for researchers, chemists, and laboratory personnel, this guide synthesizes critical safety data with practical, field-proven methodologies to ensure a secure working environment and maintain experimental integrity. The following sections are structured to provide a logical progression from substance identification and hazard assessment to preventative controls and emergency response.

Chemical Identification and Core Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical characteristics. This data informs proper storage, handling, and emergency response procedures.

3-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic aromatic compound utilized in various research applications.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | 3-(Pyrrol-1-ylmethyl)pyridine | [2] |

| Synonyms | 3-(1H-Pyrrol-1-ylmethyl)pyridine, 1-(3-Pyridylmethyl)-1H-pyrrole | [2][3] |

| CAS Number | 80866-95-1 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][4][5] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| Melting Point | 59-64 °C | [3] |

| Boiling Point | ~273.29 °C (estimated) | [3] |

| Solubility | Soluble in Methanol | [3] |

Hazard Assessment and Toxicological Profile

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | [1][2] |

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2] Furthermore, its parent structure, pyridine, is a highly flammable liquid that can cause systemic toxicity, affecting the central nervous system, liver, and kidneys upon overexposure.[6][7] Therefore, it is prudent to treat 3-(Pyrrol-1-ylmethyl)pyridine with caution regarding flammability and potential systemic effects, even in the absence of specific data.

Implementing a Hierarchy of Controls

The most effective approach to mitigating chemical hazards involves a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) serving as the final line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1. Engineering Controls The primary engineering control for handling 3-(Pyrrol-1-ylmethyl)pyridine is to work within a properly functioning and certified laboratory chemical fume hood.[8] This is critical for two reasons:

-

Causality: It captures and exhausts any dust, aerosols, or vapors that may be generated, preventing respiratory irritation.[9]

-

Containment: In the event of an accidental spill, the fume hood provides a contained area, minimizing exposure to the laboratory environment.

An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance (approximately 50 feet), from the area where the chemical is handled.[8]

3.2. Administrative Controls

-

Designated Areas: Clearly define and label specific areas within the laboratory for the handling and storage of 3-(Pyrrol-1-ylmethyl)pyridine.[8]

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound. These SOPs should incorporate the safety measures outlined in this guide.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures to follow in case of exposure or a spill.[10]

3.3. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical hazard. Its use is non-negotiable.[11]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for procedures with a high splash risk.[11][12]

-

Skin Protection: A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[8]

-

Hand Protection: Glove selection is critical. While standard nitrile gloves may offer some protection, pyridine and its derivatives can degrade them. For prolonged contact, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended.[8] Always consult the glove manufacturer's compatibility chart and wash hands thoroughly after removing gloves.[8]

-

Respiratory Protection: If work must be performed outside of a fume hood or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with appropriate cartridges is required. Personnel must be medically cleared and fit-tested to wear a respirator.[8]

Standard Protocols for Handling and Storage

Adherence to standardized protocols minimizes the risk of accidental exposure and ensures the chemical's stability.

4.1. General Handling Protocol

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is operational and that all necessary PPE is available and in good condition.

-

Container Handling: Visually inspect the container for any damage or leaks. When opening, do so slowly and carefully. Use non-sparking tools, as a precaution against static discharge, especially given the flammability of related pyridine compounds.[13][14]

-

Dispensing: Weigh or measure the required amount of the compound within the fume hood. Avoid generating dust. Keep the container tightly closed when not in use.[11]

-

Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly.[13]

4.2. Storage Requirements Proper storage is essential for both safety and chemical integrity.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[9][12]

-

Conditions: Keep the container tightly closed to prevent contamination. Store away from direct sunlight, heat, sparks, and other sources of ignition.[8][9]

-

Incompatibilities: Segregate from incompatible materials, particularly strong acids and strong oxidizing agents, as these can react violently with pyridine derivatives.[6][8][13]

Emergency Procedures: Response and Mitigation

Even with robust preventative measures, accidents can occur. A well-rehearsed emergency plan is crucial for mitigating the consequences of an exposure or spill.

5.1. First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[8]

-

Eye Contact: Immediately flush eyes with large amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]

5.2. Accidental Release and Spill Cleanup The response to a spill depends on its scale. The following workflow outlines the critical decision points and actions.

Sources

- 1. 3-(Pyrrol-1-ylmethyl)pyridine - High purity | EN [georganics.sk]

- 2. 3-(1H-pyrrol-1-ylmethyl)pyridine | C10H10N2 | CID 697607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 80866-95-1 CAS MSDS (3-(PYRROL-1-YLMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Stability and Storage of 3-(Pyrrol-1-ylmethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-(Pyrrol-1-ylmethyl)pyridine (CAS No. 80866-95-1).[1][2][3] As a key building block in pharmaceutical and materials science research, understanding its chemical stability is paramount for ensuring experimental reproducibility and the integrity of developmental programs. This document synthesizes available data with established principles of heterocyclic chemistry to offer evidence-based recommendations for researchers, scientists, and drug development professionals. We will delve into the intrinsic chemical nature of the molecule, explore potential degradation pathways, and provide detailed protocols for its handling and storage to maximize its shelf-life and purity.

Introduction: A Molecule of Interest

3-(Pyrrol-1-ylmethyl)pyridine is a bifunctional molecule featuring a pyridine ring linked to a pyrrole nucleus via a methylene bridge. This unique architecture makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The pyridine moiety offers a basic nitrogen atom for coordination chemistry and salt formation, while the pyrrole ring is a classic five-membered aromatic heterocycle known for its specific reactivity. The interplay between these two ring systems, connected by a reactive benzylic-like linker, dictates the molecule's overall stability profile.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-(Pyrrol-1-ylmethyl)pyridine is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 80866-95-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3][4] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| Boiling Point | ~273.29°C (estimated) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Appearance | Varies; typically a liquid or low-melting solid | - |

Core Stability Analysis: Potential Degradation Pathways

While specific, long-term stability studies on 3-(Pyrrol-1-ylmethyl)pyridine are not extensively published, a robust stability profile can be inferred from the known chemistry of its constituent moieties: the pyrrole ring, the pyridine ring, and the benzylic-like methylene bridge.

Pyrrole Moiety Susceptibility

The N-substituted pyrrole ring is generally electron-rich and can be susceptible to several degradation pathways:

-

Oxidative Degradation: Pyrroles are known to be sensitive to oxidation. Atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of colored impurities and polymerization. The reaction with singlet oxygen is a known degradation pathway for pyrrole-containing molecules.[5]

-

Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation.[6][7] Exposure to UV light can induce photoionization and sensitized photooxidation, leading to the formation of radical cation species that can further react with oxygen.[5] The nature of substituents on the pyrrole ring significantly influences the rate and pathways of photodegradation.[5][6]

-

Acid-Catalyzed Polymerization: Pyrroles are notoriously unstable in the presence of strong acids, which can lead to rapid polymerization. While the pyridine nitrogen provides some basicity to the molecule, exposure to acidic environments should be strictly avoided.

Pyridine Ring and Methylene Bridge Reactivity

-

Thermal Decomposition: While many pyridine derivatives exhibit good thermal stability, high temperatures can initiate decomposition.[8][9] The thermal decomposition of pyridine itself proceeds through the formation of pyridyl radicals.[1][10] For 3-(Pyrrol-1-ylmethyl)pyridine, the C-N bond of the methylene bridge could be a point of thermal cleavage.

-

Oxidation of the Methylene Bridge: The methylene group, being in a "benzylic-like" position to the pyridine ring, has increased reactivity.[11] It is potentially susceptible to oxidation, which could lead to the formation of the corresponding ketone, 3-(pyrrol-1-ylcarbonyl)pyridine. This type of oxidation is a known reaction for benzylic positions.[12]

-

Reactivity at the Benzylic Position: The hydrogens on the methylene bridge are more acidic than those of a simple alkane due to the electron-withdrawing nature of the pyridine ring.[11] This makes the position susceptible to radical reactions and potentially nucleophilic substitution under certain conditions.[12]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling procedures are recommended to ensure the long-term stability and purity of 3-(Pyrrol-1-ylmethyl)pyridine.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[1] or Refrigerated (2-8°C) for long-term storage. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen).[1] | Minimizes contact with oxygen, thereby preventing oxidative degradation of the pyrrole ring and methylene bridge. |

| Light | Store in amber glass vials or in the dark. | Protects the compound from photodegradation, to which the pyrrole moiety is susceptible.[6] |

| Container | Tightly sealed, chemically resistant containers (e.g., amber glass with PTFE-lined caps). | Prevents exposure to moisture and atmospheric contaminants.[6][7][10][13] |

| Purity | Store in a pure form. Avoid contact with strong acids, strong oxidizing agents, and acid chlorides.[10] | Prevents acid-catalyzed polymerization of the pyrrole ring and reactions with the pyridine nitrogen. |

Handling Procedures

-

Inert Atmosphere Handling: For transfers and aliquoting, it is highly recommended to use a glove box or a Schlenk line under an inert atmosphere to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[10][11]

-

Avoid Incompatibilities: Keep the compound away from strong acids, oxidizing agents, and sources of ignition.[10][13]

-

Spill Management: In case of a spill, absorb the material with an inert, dry absorbent and place it in a suitable container for disposal.[10]

Experimental Workflow Visualization

The following diagrams illustrate the key considerations for the stability and handling of 3-(Pyrrol-1-ylmethyl)pyridine.

Caption: Decision flowchart for the storage of 3-(Pyrrol-1-ylmethyl)pyridine.

Conclusion

While 3-(Pyrrol-1-ylmethyl)pyridine is a stable compound when stored correctly, its chemical structure contains moieties that are susceptible to degradation under specific conditions. The primary concerns are oxidation and photodegradation of the pyrrole ring, potential oxidation of the methylene bridge, and acid-catalyzed polymerization. By adhering to the storage and handling protocols outlined in this guide—namely, storage at room or refrigerated temperatures under an inert atmosphere and protected from light—researchers can ensure the long-term integrity and purity of this valuable chemical intermediate. These measures are crucial for the validity of research outcomes and the success of drug development endeavors.

References

-

Pyridine – CAS# 110-86-1. (n.d.). Washington State University. Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

-

Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11240–11250. [Link]

-

Pyridine and Pyridine Derivatives High Production Volume (HPV) Chemicals Category Assessment of Data Availability and Test Plan. (2003, December 17). Pyridine HPV Testing Group. Retrieved from [Link]

-

Exploring the photodegradation of pyrroles. (2019, September 5). Environmental Chemistry | ETH Zurich. Retrieved from [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023, January 17). Canadian Journal of Chemistry. Retrieved from [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023, January 17). Canadian Science Publishing. Retrieved from [Link]

-

Neglected no longer: Selective C–H activation of the non-resonant C3 benzylic position of pyridine. (2025, August 7). ResearchGate. Retrieved from [Link]

-

STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Retrieved from [Link]

-

3-(1H-pyrrol-1-ylmethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-(1H-PYRROL-1-YLMETHYL)PYRIDINE. (n.d.). Gsrs. Retrieved from [Link]

-

3-(1H-PYRROL-1-YLMETHYL)PYRIDINE. (n.d.). Gsrs. Retrieved from [Link]

-

Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX [slideshare.net]

- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]

- 6. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 7. mcneill-group.org [mcneill-group.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Khan Academy [khanacademy.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(Pyrrol-1-ylmethyl)pyridine: A Technical Guide for Structural Elucidation

An in-depth technical guide by a Senior Application Scientist.

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize the molecular structure of 3-(Pyrrol-1-ylmethyl)pyridine (CAS No: 80866-95-1).[1] As a heterocyclic compound incorporating both pyridine and pyrrole moieties, its unambiguous structural confirmation is paramount for applications in medicinal chemistry and materials science. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices is explained, and all data is contextualized with authoritative references, ensuring a robust and validated analytical framework for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Strategy

3-(Pyrrol-1-ylmethyl)pyridine possesses a distinct molecular architecture comprising a pyridine ring linked to a pyrrole ring via a methylene (-CH₂-) bridge. Its molecular formula is C₁₀H₁₀N₂ with a monoisotopic mass of approximately 158.08 Da.[2] An effective analytical strategy must therefore confirm the presence and connectivity of these three key structural components.

Our approach employs a synergistic combination of three core spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish atom connectivity.

-

IR Spectroscopy: To identify the functional groups and bond types present.

-

Mass Spectrometry: To confirm the molecular weight and analyze fragmentation patterns that corroborate the proposed structure.

The numbered structure for spectral assignment is presented below.

Caption: Numbered structure of 3-(Pyrrol-1-ylmethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information on the number of unique atoms, their chemical environment, and their proximity to one another.

Experimental Protocol: NMR Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Pyrrol-1-ylmethyl)pyridine in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) to the solution (typically pre-mixed in the solvent at 0.03% v/v). TMS serves as the universal reference point (δ = 0.0 ppm) for both ¹H and ¹³C spectra due to its chemical inertness and sharp, single resonance outside the typical spectral region for organic molecules.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.[3] Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex multiplets of the aromatic protons.

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. Based on the structure and data from analogous compounds, the following signals are predicted.[4][5]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |